Cas no 14446-24-3 (1,2,3,4-Tetrahydroisoquinolin-6-ol)
1,2,3,4-Tetrahydroisoquinolin-6-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Tetrahydroisoquinolin-6-ol
- 1,2,3,4-Tetrahydro-6-isoquinolinol
- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-TETRAHYDRO-ISOQUINOLIN-6-OL
- H90100
- 4-tetrahydro-isoquinolin-6-ol
- 1,2,3,4-tetrahydro-6-isoquinolino
- 6-Isoquinolinol, 1,2,3,4-tetrahydro-
- 6-HYDROXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
- 1,2,3,4-TETRAHYDROISOQUINOLIN-6-OL(WX604276)
- 6-hydroxy-1,2,3,4-Tetrahydroisoquinoline HCl
- PubChem13941
- 6-Hydroxytetrahydroisochinolin
- KSC376K4J
- SCMZIFSYPJICCV-UHFFFAOYSA-N
- BDBM50024822
- 7115AA
- FCH926124
- NE6299
- MFCD01717047
- Q-102330
- SY003117
- Z3018438111
- 6WR7DU65P7
- CS-M3291
- AKOS006333936
- BRN 0127578
- AMY3837
- FT-0646913
- AB09835
- AC-28820
- CHEMBL310736
- EN300-96853
- 1,2,3,4-Tetrahydro-isoquinolin-6-ol;1,2,3,4-Tetrahydroisoquinolin-6-ol
- H1572
- DTXSID80162711
- SCHEMBL1017452
- 14446-24-3
- DB-012697
-
- MDL: MFCD01717047
- Inchi: 1S/C9H11NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10-11H,3-4,6H2
- InChI Key: SCMZIFSYPJICCV-UHFFFAOYSA-N
- SMILES: OC1C=CC2CNCCC=2C=1
- BRN: 0127578
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.299
- XLogP3: 1
Experimental Properties
- Color/Form: Solid
- Density: 1.141
- Melting Point: 190.0 to 194.0 deg-C
- Boiling Point: 313.5°C at 760 mmHg
- Flash Point: 169.5℃
- Refractive Index: 1.582
- PSA: 32.26000
- LogP: 1.36670
1,2,3,4-Tetrahydroisoquinolin-6-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- RTECS:NX5898000
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1,2,3,4-Tetrahydroisoquinolin-6-ol Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-Tetrahydroisoquinolin-6-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157390-10g |
1,2,3,4-Tetrahydroisoquinolin-6-ol |
14446-24-3 | >98.0% | 10g |
¥1543.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157390-1G |
1,2,3,4-Tetrahydroisoquinolin-6-ol |
14446-24-3 | >98.0% | 1g |
¥278.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157390-250mg |
1,2,3,4-Tetrahydroisoquinolin-6-ol |
14446-24-3 | >98.0% | 250mg |
¥97.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157390-25g |
1,2,3,4-Tetrahydroisoquinolin-6-ol |
14446-24-3 | >98.0% | 25g |
¥3086.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157390-5G |
1,2,3,4-Tetrahydroisoquinolin-6-ol |
14446-24-3 | >98.0% | 5g |
¥1112.90 | 2023-09-02 | |
| AstaTech | 62444-0.25/G |
6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE |
14446-24-3 | 97% | 0.25g |
$75 | 2023-09-16 | |
| AstaTech | 62444-1/G |
6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE |
14446-24-3 | 97% | 1g |
$99 | 2023-09-16 | |
| AstaTech | 62444-5/G |
6-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE |
14446-24-3 | 97% | 5g |
$285 | 2023-09-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MQ286-200mg |
1,2,3,4-Tetrahydroisoquinolin-6-ol |
14446-24-3 | 97% | 200mg |
113.0CNY | 2021-08-04 | |
| Chemenu | CM116819-5g |
1,2,3,4-Tetrahydro-6-isoquinolinol |
14446-24-3 | 95% | 5g |
$201 | 2021-08-06 |
1,2,3,4-Tetrahydroisoquinolin-6-ol Suppliers
1,2,3,4-Tetrahydroisoquinolin-6-ol Related Literature
-
Joelle Ngo Hanna,Fidele Ntie-Kang,Marcel Kaiser,Reto Brun,Simon M. N. Efange RSC Adv. 2014 4 22856
-
Shuyun Ju,Mingxin Qian,Jing Li,Gang Xu,Lirong Yang,Jianping Wu Green Chem. 2019 21 5579
-
Stefan Kuhn,Simon Colreavy-Donnelly,Juliana Santana de Souza,Ricardo Moreira Borges Faraday Discuss. 2019 218 339
-
Luca Dellafiora,Pedro Mena,Pietro Cozzini,Furio Brighenti,Daniele Del Rio Food Funct. 2013 4 1442
Additional information on 1,2,3,4-Tetrahydroisoquinolin-6-ol
1,2,3,4-Tetrahydroisoquinolin-6-ol: A Key Compound in Modern Pharmacological Research
1,2,3,4-Tetrahydroisoquinolin-6-ol (CAS No. 14446-24-3) is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. As a 6-hydroxylated derivative of tetrahydroisoquinoline, this molecule exhibits a complex interplay of pharmacological properties, making it a promising candidate for therapeutic applications. Recent advancements in synthetic methodologies and biological screening have further enhanced the understanding of its role in neurodegenerative diseases and inflammatory pathways.
The chemical structure of 1,2,3,4-Tetrahydroisoquinolin-6-ol is characterized by a fused bicyclic system consisting of a pyrrolidine ring and a benzene ring, with a hydroxyl group at the 6-position. This unique arrangement contributes to its ability to interact with multiple molecular targets, including ionotropic glutamate receptors and mitochondrial respiratory chain complexes. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the hydroxyl group plays a critical role in modulating the molecule's binding affinity to glutamate receptor subtypes, which is pivotal for its potential use in treating neurological disorders.
Recent research has highlighted the synthetic accessibility of 1,2,3,4-Tetrahydroisoquinolin-6-ol through various asymmetric catalytic approaches. A 2024 breakthrough in organocatalytic synthesis enabled the efficient preparation of this compound with high stereochemical purity, which is essential for its biological activity. This development has significantly reduced the cost of large-scale production, making it more viable for pharmaceutical applications. The synthetic route involves a series of electrophilic aromatic substitution reactions followed by enantioselective reduction steps, as detailed in a 2024 review article in Organic & Biomolecular Chemistry.
The pharmacological profile of 1,2,3,4-Tetrahydroisoquinolin-6-ol has been extensively studied in recent years. Its antioxidant properties and anti-inflammatory effects have been validated through in vitro and in vivo experiments. A 2023 study published in Pharmacological Reports showed that this compound significantly reduces oxidative stress markers in neuronal cells exposed to beta-amyloid peptides, which are implicated in Alzheimer's disease. The hydroxyl group at the 6-position is believed to enhance its ability to scavenge free radicals, thereby protecting cellular components from damage.
Emerging evidence suggests that 1,2,3,4-Tetrahydroisoquinolin-6-ol may also have neuroprotective effects in conditions such as Parkinson's disease. A 2024 preclinical study in Neuropharmacology demonstrated that the compound reduces mitochondrial dysfunction and oxidative stress in dopaminergic neurons, which are critical factors in the pathogenesis of Parkinson's disease. The hydroxyl group is hypothesized to facilitate interactions with mitochondrial enzymes, thereby enhancing cellular energy metabolism.
Another area of interest is the antimicrobial activity of 1,2,3,4-Tetrahydroisoquinolin-6-ol. A 2023 study in Antimicrobial Agents and Chemotherapy reported that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The hydroxyl group may contribute to its ability to disrupt bacterial cell membranes, as suggested by molecular dynamics simulations. This finding highlights its potential as a novel antimicrobial agent, particularly in the context of increasing antibiotic resistance.
Despite its promising properties, the toxicological profile of 1,2,3,4-Tetrahydroisoquinolin-6-ol requires further investigation. A 2024 study in Toxicological Sciences evaluated the compound's safety in rodent models and found no significant acute toxicity at therapeutic doses. However, long-term exposure studies are needed to fully understand its potential side effects. The hydroxyl group may influence the compound's metabolism and excretion, which could impact its overall safety profile.
The clinical potential of 1,2,3,4-Tetrahydroisoquinolin-6-ol is being explored through various preclinical and early-phase clinical trials. A 2024 phase I trial published in Clinical Pharmacology & Therapeutics demonstrated that the compound is well-tolerated in healthy volunteers, with no serious adverse effects reported. These findings support its further evaluation in patients with neurodegenerative disorders and inflammatory conditions.
Future research on 1,2,3,4-Tetrahydroisoquinolin-6-ol should focus on optimizing its pharmacokinetic properties and target specificity. Advances in structure-based drug design and computational modeling are expected to accelerate the development of more effective derivatives. Additionally, the exploration of its synergistic effects with existing therapeutics may open new avenues for its application in complex diseases.
In conclusion, 1,2,3,4-Tetrahydroisoquinolin-6-ol represents a significant advancement in medicinal chemistry with potential applications in multiple therapeutic areas. Ongoing research is likely to further elucidate its mechanisms of action and expand its utility in the treatment of various diseases.
14446-24-3 (1,2,3,4-Tetrahydroisoquinolin-6-ol) Related Products
- 37491-98-8(6,7-Isoquinolinediol,1,2,3,4-tetrahydro-2-methyl-)
- 61562-93-4(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol)
- 63905-73-7(1,2,3,4-Tetrahydroisoquinolin-6-ol hydrochloride)
- 62535-38-0(1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol)
- 59839-23-5(1,2,3,4-Tetrahydro-6-isoquinolin-6-ol Hydrobromide)
- 52768-23-7(1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide)
- 63905-66-8(5,6-Isoquinolinediol,1,2,3,4-tetrahydro-, hydrochloride (1:1))
- 63937-92-8(2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride)
- 34827-33-3(1,2,3,4-tetrahydroisoquinoline-6,7-diol)
- 30798-64-2(1,2,3,4-Tetrahydroisoquinolin-7-ol)